molecular formula C25H32O5 B124950 9,11-Anhydrobudesonide CAS No. 313474-58-7

9,11-Anhydrobudesonide

Cat. No. B124950
M. Wt: 412.5 g/mol
InChI Key: BGHUSGMMTUEBEE-RHFXYJBUSA-N
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Description

“9,11-Anhydrobudesonide” is an impurity of Budesonide . It is also known as "Budesonide EP Impurity H" . It is available for purchase as a reference standard .


Physical And Chemical Properties Analysis

The molecular formula of “9,11-Anhydrobudesonide” is C25H32O5, and the molecular weight is 412.5186 . Unfortunately, specific physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Brain Tumors and PET Research

PET imaging, using various tracers, has been instrumental in the prognosis prediction, therapy planning, and monitoring in gliomas. Tracers such as FDG and amino acid compounds like fluoroethyltyrosine have been applied in clinical trials for targeting biopsies and therapy monitoring, offering insights into brain tumor behavior and treatment outcomes Herholz, 2017.

Cancer Treatment and Carbonic Anhydrase Inhibitors

Research has highlighted the role of carbonic anhydrase (CA) IX in hypoxic tumor cells, particularly in breast cancer, making it a target for imaging and treatment. Sulfonamides and coumarins, including their isosteres, have been investigated as CA IX inhibitors, with some showing promise in Phase I clinical development for antimetastatic activity Supuran & Winum, 2015.

Environmental Applications of Biosurfactants

Biosurfactants, including saponins, have been explored for environmental remediation applications, particularly in the removal of hydrophobic organic compounds (HOCs) and heavy metals from soils and water. This research indicates potential non-medical applications of saponin-like compounds, which could be related to or derived from “9,11-Anhydrobudesonide” Liu et al., 2017.

Advances in Drug Discovery

Structure-based drug discovery for carbonic anhydrase inhibitors has made significant progress, with a focus on selective inhibition for cancer treatments. This includes a review of various CA inhibitors and the potential for novel therapeutic strategies, which could inform research into “9,11-Anhydrobudesonide” analogs for similar purposes Supuran, 2017.

Safety And Hazards

While specific safety and hazard information for “9,11-Anhydrobudesonide” was not found, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O5/c1-4-5-22-29-21-13-19-17-7-6-15-12-16(27)8-10-23(15,2)18(17)9-11-24(19,3)25(21,30-22)20(28)14-26/h8-10,12,17,19,21-22,26H,4-7,11,13-14H2,1-3H3/t17-,19+,21-,22?,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHUSGMMTUEBEE-RHFXYJBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5(C4=CC[C@@]3([C@@]2(O1)C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,11-Anhydrobudesonide

CAS RN

313474-58-7
Record name 9,11-Anhydrobudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-ANHYDROBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGK3X9TC3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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